![molecular formula C18H14ClN3O2 B7460314 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4'-Chlorodiazepam and is a derivative of benzodiazepine.
Mechanism of Action
The exact mechanism of action of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone is not fully understood. However, it is believed to exert its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been found to decrease neuronal excitability, reduce anxiety, and induce sedation. It has also been shown to have anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone in lab experiments is its ability to selectively enhance the activity of GABA receptors. However, one of the limitations of using this compound is its potential toxicity and side effects.
Future Directions
There are several future directions for the study of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone. One direction is to further investigate its potential as an anticonvulsant and anxiolytic agent. Another direction is to study its effects on other neurotransmitter systems in the central nervous system. Additionally, the development of safer and more effective derivatives of this compound is an area of future research.
Synthesis Methods
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. The subsequent reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide yields the desired compound.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone has found applications in various scientific fields such as pharmacology, biochemistry, and medicinal chemistry. It has been studied for its potential as an anticonvulsant, anxiolytic, and sedative agent.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-8-6-12(7-9-14)17-20-18(24-21-17)13-10-16(23)22(11-13)15-4-2-1-3-5-15/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUTUWTYLLUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
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